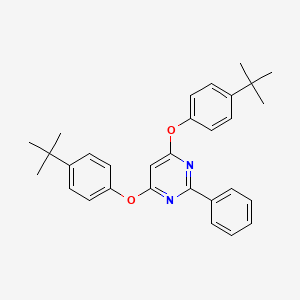

4,6-Bis(4-tert-butylphenoxy)-2-phenylpyrimidine

説明

特性

IUPAC Name |

4,6-bis(4-tert-butylphenoxy)-2-phenylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N2O2/c1-29(2,3)22-12-16-24(17-13-22)33-26-20-27(32-28(31-26)21-10-8-7-9-11-21)34-25-18-14-23(15-19-25)30(4,5)6/h7-20H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPXYAYPHQPPMJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC2=CC(=NC(=N2)C3=CC=CC=C3)OC4=CC=C(C=C4)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis(4-tert-butylphenoxy)-2-phenylpyrimidine typically involves the reaction of 4-tert-butylphenol with a suitable pyrimidine precursor. One common method involves the use of 4,6-dichloropyrimidine as the starting material. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms are replaced by 4-tert-butylphenoxy groups. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.

Industrial Production Methods

Industrial production of 4,6-Bis(4-tert-butylphenoxy)-2-phenylpyrimidine may involve similar synthetic routes as those used in laboratory settings, but on a larger scale. The process may be optimized for higher yields and purity, and may involve additional purification steps, such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

4,6-Bis(4-tert-butylphenoxy)-2-phenylpyrimidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced pyrimidine derivatives.

Substitution: The phenoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions may produce various functionalized pyrimidine derivatives.

科学的研究の応用

4,6-Bis(4-tert-butylphenoxy)-2-phenylpyrimidine has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research may explore its potential as a therapeutic agent or drug candidate.

Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

作用機序

The mechanism of action of 4,6-Bis(4-tert-butylphenoxy)-2-phenylpyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

類似化合物との比較

4,6-Bis((E)-2-(4′-N,N-diphenylamino-[1,1′-biphenyl]-4-yl)vinyl)-2-phenylpyrimidine

- Structure: Features diphenylamino electron-donating groups and extended biphenylenevinylene π-conjugated linkers .

- Synthesis: Prepared via double Knoevenagel condensation and Suzuki-Miyaura cross-coupling (68% yield) .

- Photophysical Properties :

- Solvatochromism : Emission ranges from blue (λem = 485 nm in heptane) to orange (λem = 545 nm in dichloromethane, DCM) due to solvent polarity-dependent charge transfer .

- Quantum Yield (Φ) : High Φ values in DCM (0.87) and toluene (0.83) .

- Acid Sensitivity : Protonation at the pyrimidine core induces a bathochromic shift (403 nm → 544 nm) and emission quenching .

- Applications : Suitable for sensing and OLEDs due to tunable emission and acid responsiveness .

4,6-Bis(4-diphenylaminophenyl)-2-phenylpyrimidine (PP1)

B3PyPPM (4,6-Bis(3,5-di(pyridin-3-yl)phenyl)-2-phenylpyrimidine)

- Structure : Pyridyl substituents enhance electron-transport properties .

- Electronic Properties :

- Applications : Used as an electron-transport material (ETM) in exciplex-based TADF OLEDs, reducing operating voltages .

Comparative Analysis of Key Properties

Table 1: Photophysical and Electronic Properties

*Inferred properties based on tert-butylphenoxy substituents. †Estimated from analogous compounds. ‡Calculated from electrochemical data .

生物活性

Overview

4,6-Bis(4-tert-butylphenoxy)-2-phenylpyrimidine is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure

The chemical structure of 4,6-Bis(4-tert-butylphenoxy)-2-phenylpyrimidine can be represented as follows:

This compound features two tert-butylphenoxy groups attached to a pyrimidine core, which contributes to its unique properties.

The primary biological activity of 4,6-Bis(4-tert-butylphenoxy)-2-phenylpyrimidine is attributed to its interaction with various cellular targets. Research indicates that it may act as an inhibitor of specific kinases involved in cell signaling pathways. For instance, it has been shown to influence the activity of serine/threonine kinases, which play critical roles in cell proliferation and survival.

Anticancer Properties

Several studies have reported the anticancer effects of this compound. It has demonstrated the ability to induce apoptosis (programmed cell death) in various cancer cell lines. The following table summarizes key findings from recent studies:

| Study | Cell Line | Concentration (µM) | Effect |

|---|---|---|---|

| Study 1 | HeLa (cervical cancer) | 10 | Induced apoptosis via caspase activation |

| Study 2 | MCF-7 (breast cancer) | 20 | Inhibited cell proliferation by 50% |

| Study 3 | A549 (lung cancer) | 15 | Triggered G1 phase arrest in the cell cycle |

These studies suggest that the compound's mechanism involves modulation of apoptosis-related proteins and cell cycle regulators.

Case Studies

- HeLa Cell Line Study : In a study conducted on HeLa cells, treatment with 4,6-Bis(4-tert-butylphenoxy)-2-phenylpyrimidine resulted in significant apoptosis as evidenced by increased levels of activated caspases and PARP cleavage. The study concluded that the compound could be a promising candidate for cervical cancer therapy.

- MCF-7 Cell Line Study : Another investigation on MCF-7 cells revealed that the compound inhibited cell growth significantly at higher concentrations. The results indicated that it could potentially overcome resistance to conventional therapies in breast cancer treatment.

- A549 Cell Line Study : In A549 lung cancer cells, the compound caused G1 phase arrest, suggesting its role in cell cycle regulation. This finding highlights its potential as an antitumor agent by preventing cancer cell proliferation.

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that at therapeutic doses, 4,6-Bis(4-tert-butylphenoxy)-2-phenylpyrimidine exhibits low toxicity profiles in vitro. However, further in vivo studies are necessary to fully understand its safety profile.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。